2-methoxy-N-methylethane-1-sulfonamide chemical structure and properties
2-methoxy-N-methylethane-1-sulfonamide chemical structure and properties
[1]
Executive Summary
2-Methoxy-N-methylethane-1-sulfonamide (CAS: 1247484-95-2) is a specialized organosulfur building block utilized primarily in medicinal chemistry and lead optimization.[1][2] Characterized by a polar methoxyethyl tail attached to a secondary sulfonamide core, this moiety serves as a critical "solubility handle" in drug design. Its structure balances the hydrogen-bond donating capability of the N-methyl sulfonamide with the acceptor potential of the ether oxygen, making it an effective bioisostere for lipophilic alkyl groups when modulation of physicochemical properties (LogD, metabolic stability) is required.
Chemical Identity & Structural Analysis[5][6][7][8]
The molecule consists of an ethane backbone substituted at the 1-position with an N-methylsulfonamido group and at the 2-position with a methoxy group. This arrangement creates a flexible, polar tether capable of specific dipole interactions within protein binding pockets.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 2-Methoxy-N-methylethane-1-sulfonamide |
| Common Synonyms | N-Methyl-2-methoxyethanesulfonamide |
| CAS Registry Number | 1247484-95-2 |
| Molecular Formula | |
| Molecular Weight | 153.20 g/mol |
| SMILES | COCCS(=O)(=O)NC |
| InChI Key | OPHYBMPXQBRPKW-UHFFFAOYSA-N |
Structural Physicochemical Descriptors
The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value / Range | Significance |
| LogP (Octanol/Water) | -0.8 to -1.2 (Predicted) | Highly hydrophilic; ideal for lowering lipophilicity of drug cores. |
| pKa (Sulfonamide NH) | ~10.5 - 11.0 | Weakly acidic; remains neutral at physiological pH (7.4). |
| H-Bond Donors (HBD) | 1 (N-H) | Critical for backbone amide interactions in enzymes. |
| H-Bond Acceptors (HBA) | 3 ( | Facilitates water solvation and polar contacts. |
| Rotatable Bonds | 4 | High flexibility entails an entropic penalty upon binding unless constrained. |
| Topological Polar Surface Area (TPSA) | ~55-60 Ų | Good permeability profile; <140 Ų threshold for BBB penetration. |
Synthesis & Manufacturing Protocols
The synthesis of 2-methoxy-N-methylethane-1-sulfonamide typically follows a nucleophilic substitution pathway starting from 1-bromo-2-methoxyethane. This route ensures high regioselectivity and avoids the use of unstable sulfinates.
Core Synthetic Pathway
The industrial standard involves the formation of the sulfonyl chloride intermediate, followed by aminolysis with methylamine.
Figure 1: Step-wise synthetic route from alkyl bromide precursor to final sulfonamide.
Detailed Experimental Protocol
Step 1: Sulfonation (Strecker Reaction)
-
Reagents: Suspend 1-bromo-2-methoxyethane (1.0 eq) in water (approx. 5-10 volumes). Add Sodium Sulfite (
, 1.1 eq). -
Conditions: Reflux the mixture for 24 hours. The alkyl bromide is converted to the water-soluble sodium sulfonate salt.
-
Workup: Evaporate the solvent under reduced pressure. The residue is a white solid containing the product and inorganic salts. Purification via recrystallization from ethanol/water may be performed if high purity is required for the next step.
Step 2: Chlorination
-
Reagents: Treat the crude sodium sulfonate salt with excess Thionyl Chloride (
, 5-10 eq) and a catalytic amount of DMF. -
Conditions: Heat to 70-80°C for 3-4 hours. Evolution of
gas indicates reaction progress. -
Workup: Remove excess
via vacuum distillation. The resulting 2-methoxyethanesulfonyl chloride is an oil that should be used immediately to prevent hydrolysis.
Step 3: Aminolysis
-
Reagents: Dissolve the sulfonyl chloride in dry THF or DCM. Cool to 0°C.
-
Addition: Slowly add Methylamine (2.0 M in THF or 40% aq. solution, 2.5 eq). The excess amine acts as a base to scavenge the HCl byproduct.
-
Conditions: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Isolation: Quench with water. Extract with Ethyl Acetate (
). Wash organic layers with brine, dry over , and concentrate. -
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient) yields the pure sulfonamide.
Medicinal Chemistry Applications
The "Solubility Handle" Concept
In drug discovery, replacing a lipophilic alkyl chain (e.g., an ethyl or propyl group) with a 2-methoxyethyl sulfonamide moiety is a strategic modification to improve druglikeness .
-
LogD Reduction: The introduction of the sulfonamide and ether oxygen significantly lowers the partition coefficient (LogD), improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.
-
Metabolic Stability: The sulfonamide group is generally resistant to oxidative metabolism (CYP450), unlike susceptible alkyl chains which often undergo hydroxylation.
-
Bioisosterism: The
group can mimic the geometry and H-bonding of amide bonds ( ) but with a distinct tetrahedral geometry, potentially accessing novel binding pockets.
Interaction Map
The molecule acts as a bidentate ligand in solvated environments.
Figure 2: Pharmacophore features highlighting hydrogen bonding vectors.
Analytical Characterization
When validating the synthesized compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,-
~4.5-5.0 ppm (br s, 1H): NH proton (exchangeable with
). -
~3.7-3.8 ppm (t, 2H):
methylene protons (deshielded by oxygen). -
~3.4 ppm (s, 3H):
methoxy protons. -
~3.2-3.3 ppm (t, 2H):
methylene protons (adjacent to sulfonyl). -
~2.7-2.8 ppm (d, 3H):
methyl protons (couples with NH).
-
Methoxy C: ~58-59 ppm.
-
Ether-adjacent
: ~65-67 ppm. -
Sulfonyl-adjacent
: ~50-53 ppm. -
N-Methyl C: ~29-30 ppm.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Calc. 154.05; Obs. 154.1. -
Sodium Adduct (
): Calc. 176.03; Obs. 176.0.
Safety & Handling
While specific toxicological data for this exact derivative is limited, handling should follow protocols for general alkyl sulfonamides.
-
Hazard Statements (GHS):
-
Precautions:
-
Sulfonamide Allergy: Personnel with known sulfa-drug allergies should exercise extreme caution, although non-arylamine sulfonamides (like this alkyl derivative) generally carry lower cross-reactivity risk than sulfanilamides.
-
Reactivity: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which may deprotonate the sulfonamide nitrogen).
-
References
-
Angene Chemical. (n.d.). 2-Methoxy-N-methylethane-1-sulfonamide Product Data. Retrieved from [Link]
-
PubChem. (2025).[4][3] Compound Summary: 2-methoxy-N-methylethane-1-sulfonamide (CID 59786686).[5] National Library of Medicine. Retrieved from [Link]
-
Ruano, J. L. G., et al. (2008).[6] Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.[6] Retrieved from [Link]
-
ChemSrc. (2025). CAS 1247484-95-2 Entry and Physicochemical Data. Retrieved from [Link]
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